molecular formula C18H16N2O2 B11839794 Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- CAS No. 88350-35-0

Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)-

Cat. No.: B11839794
CAS No.: 88350-35-0
M. Wt: 292.3 g/mol
InChI Key: FVFLIUKHMUERML-UHFFFAOYSA-N
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Description

Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- typically involves the reaction of 8-quinolinol with benzylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fluorescent materials, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Known for their diverse biological activities.

    8-Quinolinol derivatives: Used in the synthesis of biologically active heterocycles.

    Benzylamine derivatives: Commonly used in organic synthesis.

Uniqueness

Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

88350-35-0

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-benzyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C18H16N2O2/c21-17(20-12-14-6-2-1-3-7-14)13-22-16-10-4-8-15-9-5-11-19-18(15)16/h1-11H,12-13H2,(H,20,21)

InChI Key

FVFLIUKHMUERML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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